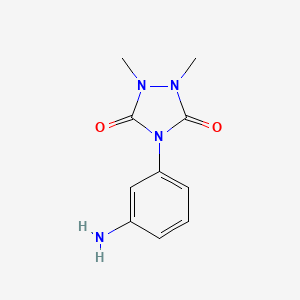
4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione (also known as 4-aminophenyl-1,2-dimethyl-1,2,4-triazoline-3,5-dione) is a heterocyclic molecule that has recently gained attention for its potential applications in scientific research. It is a colorless solid that is soluble in water and has a molecular weight of 203.23 g/mol. It is a versatile molecule that has been used in various areas such as drug design, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Polymer Development
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione has been utilized in the development of novel polyureas and polyamides. These polymers exhibit unique properties such as high inherent viscosities, good solubility in various organic solvents, and potentially valuable photoactive properties. For instance, the reaction of this compound with diisocyanates under microwave irradiation and conventional solution polymerization techniques has led to the formation of aliphatic-aromatic polyureas with rapid polycondensation processes (Mallakpour & Rafiee, 2003). In another study, this compound was reacted with diisocyanates in the solid-state, resulting in polyureas with high yields and moderate inherent viscosities, showcasing a new method for polyurea synthesis (Mallakpour & Rafiee, 2008).
Synthesis of Photoactive Polyureas
The compound has been used to synthesize photoactive polyureas. The reaction of this compound, known as DAPTD in these studies, with n-isopropylisocyanate and subsequent polymerization with diisocyanates like hexamethylene diisocyanate, isophorone diisocyanate, and toluene-2,4-diisocyanate, resulted in novel polyureas. These polyureas demonstrated unique properties, such as good solubility and interesting photoactive characteristics, making them of interest for various industrial applications (Mallakpour & Rafiee, 2006).
Chemical Synthesis and Reactions
The compound has also been involved in various chemical synthesis processes and reactions, leading to the formation of different chemical structures and the exploration of reaction mechanisms. For instance, its reaction with substituted indenes has been studied to understand the formation of addition products and their isomerization processes (Smonou, Orfanopoulos, & Foote, 1988). Additionally, its oxidation reactions have led to the formation of structural isomers and insights into isomerization processes upon heating (Gostevskii, Albanov, Vashchenko, & Lazareva, 2020).
Propiedades
IUPAC Name |
4-(3-aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-12-9(15)14(10(16)13(12)2)8-5-3-4-7(11)6-8/h3-6H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABROZRLPSCPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653392 |
Source


|
| Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
CAS RN |
1160263-99-9 |
Source


|
| Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminophenyl)-1,2-dimethyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)
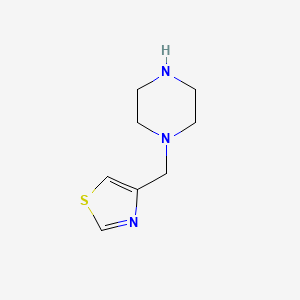

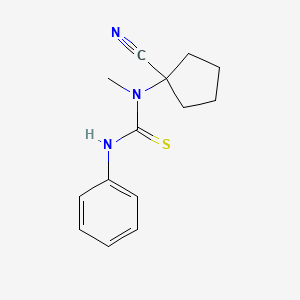
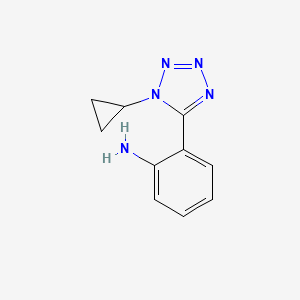

![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
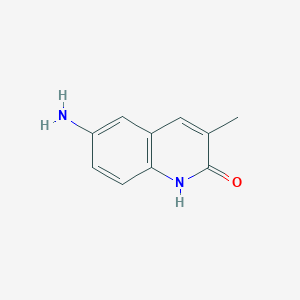
![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)